molecular formula C8H9NO2 B1451468 1-(prop-2-en-1-yl)-1H-pyrrole-2-carboxylic acid CAS No. 474010-06-5

1-(prop-2-en-1-yl)-1H-pyrrole-2-carboxylic acid

Cat. No. B1451468
M. Wt: 151.16 g/mol
InChI Key: SMGNFDMPVRPMPZ-UHFFFAOYSA-N
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Description

1-(Prop-2-en-1-yl)-1H-pyrrole-2-carboxylic acid, also known as propenylpyrrole-2-carboxylic acid (PP2CA), is an organic compound with a molecular formula of C6H7NO2. It is a colorless, crystalline solid that is insoluble in water and has a faint odor. PP2CA is a versatile molecule that is used in a variety of scientific research applications, including synthesis, drug design, and biochemistry.

Scientific Research Applications

Extraction and Separation Methods

Organic compounds, including carboxylic acids, are extracted from aqueous solutions using organic solvents and supercritical fluids. Supercritical CO2, for example, is highlighted for its environmentally friendly properties and efficiency in extracting carboxylic acids, underscoring a move towards greener extraction technologies (Djas & Henczka, 2018).

Biotechnological Production

Lactic acid, an important hydroxycarboxylic acid, is produced commercially by fermenting biomass. Its derivatives, including pyruvic acid and lactate ester, are generated via chemical and biotechnological routes, illustrating the versatility of carboxylic acids in producing valuable chemicals (Gao, Ma, & Xu, 2011).

Inhibition by Carboxylic Acids

Research on carboxylic acids as microbial inhibitors shows their potential as food preservatives, also shedding light on metabolic engineering strategies to enhance microbial tolerance against these compounds (Jarboe, Royce, & Liu, 2013).

Corrosion Studies

The study of carboxylic acids, such as acetic and formic acids, on the corrosion of copper, offers insights into the environmental impacts of these compounds. Understanding the corrosive effects of carboxylic acid vapors is crucial for industries processing biological materials (Bastidas & La Iglesia, 2007).

Plant Defense Mechanisms

Carboxylic acids are involved in plant defense against pathogens. Research on proline and pyrroline-5-carboxylate metabolism in plants suggests a complex mechanism involving mitochondrial synthesis in response to bacterial pathogens (Qamar, Mysore, & Senthil-Kumar, 2015).

properties

IUPAC Name

1-prop-2-enylpyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-2-5-9-6-3-4-7(9)8(10)11/h2-4,6H,1,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMGNFDMPVRPMPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70665024
Record name 1-(Prop-2-en-1-yl)-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70665024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(prop-2-en-1-yl)-1H-pyrrole-2-carboxylic acid

CAS RN

474010-06-5
Record name 1-(Prop-2-en-1-yl)-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70665024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of methyl 1-allyl-1H-pyrrole-2-carboxlate (4.52 g, 27.4 mmol), tetrahydrofuran (30 ml), methanol (30 ml) and an aqueous 1N lithium hydroxide solution was stirred for 3 hours at room temperature, and for 5 hours at 60° C. Thereto was added additional lithium hydroxide (0.5 g) and the mixture was stirred for 5 hours at 60° C. Methanol and tetrahydrofuran were removed under reduced pressure and the residue was acidified with concentrated hydrochloric acid. The mixture was extracted with ethyl acetate and the organic layer was washed with water and an aqueous saturated sodium chloride solution and dried over magnesium sulfate. The solvent was removed to give the subject compound (4.24 g, 100%).
Quantity
4.52 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Three
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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